molecular formula C8H13ClN4O B2404113 (1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide CAS No. 1006336-93-1

(1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B2404113
CAS No.: 1006336-93-1
M. Wt: 216.67
InChI Key: AVDDNKJONNYUNZ-UHFFFAOYSA-N
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Description

(1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is a useful research compound. Its molecular formula is C8H13ClN4O and its molecular weight is 216.67. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(11-5)4-3-7(10)12-14/h14H,3-4H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDDNKJONNYUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=NO)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC/C(=N/O)/N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H12ClN5OC_8H_{12}ClN_5O, with a molecular weight of approximately 219.67 g/mol. The structure features a pyrazole ring substituted with a chloro and dimethyl group, which is critical for its biological activity.

Research indicates that pyrazole derivatives exhibit their biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, select compounds have shown significant selectivity towards COX-2 over COX-1, which is associated with reduced gastrointestinal side effects typically seen with non-steroidal anti-inflammatory drugs (NSAIDs) .

Key Mechanisms:

  • COX Inhibition : Selective inhibition of COX-2 leads to decreased production of prostaglandins involved in inflammation.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives may also possess antioxidant properties, contributing to their anti-inflammatory effects .

Anti-inflammatory Effects

In vitro and in vivo studies have demonstrated that this compound exhibits potent anti-inflammatory activity. For instance:

  • In Vivo Studies : In carrageenan-induced paw edema models in rats, compounds similar to this derivative showed significant reduction in edema compared to control groups .
  • IC50 Values : The compound's IC50 values for COX inhibition have been reported in the range of 0.034 to 0.052 μM, indicating high potency .

Analgesic Properties

The analgesic potential of this compound was evaluated alongside traditional analgesics such as diclofenac. Results indicated comparable efficacy in pain relief while maintaining a favorable safety profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported that certain pyrazole derivatives displayed minimal degenerative changes in histopathological evaluations while exhibiting significant anti-inflammatory activity .
Abdellatif et al. (2022)Synthesized a series of substituted pyrazoles with potent COX inhibitory activity and low ulcerogenic liability .
MDPI Review (2022)Highlighted the safety and efficacy of pyrazole derivatives as promising candidates for further development in inflammation-related conditions .

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